molecular formula C9H12O2S B8806359 3,5-Dimethylphenylmethylsulfone CAS No. 90534-51-3

3,5-Dimethylphenylmethylsulfone

Cat. No.: B8806359
CAS No.: 90534-51-3
M. Wt: 184.26 g/mol
InChI Key: WFAZVYPWTNRENH-UHFFFAOYSA-N
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Description

3,5-Dimethylphenylmethylsulfone is an aromatic compound with the molecular formula C9H12O2S and a molecular weight of 184.26 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylphenylmethylsulfone can be synthesized through several methods. One common method involves the reaction of 3,5-dimethylbenzene-1-sulfonyl chloride with sodium sulfite and sodium bicarbonate in water at 75°C. The reaction mixture is then treated with chloroacetic acid and sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the product.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenylmethylsulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

3,5-Dimethylphenylmethylsulfone is used in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenylmethylsulfone involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-(methylthio)benzene: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    1,3-Dimethyl-5-(methylsulfinyl)benzene: Contains a methylsulfinyl group instead of a methylsulfonyl group.

Uniqueness

3,5-Dimethylphenylmethylsulfone is unique due to its specific sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

90534-51-3

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

1,3-dimethyl-5-methylsulfonylbenzene

InChI

InChI=1S/C9H12O2S/c1-7-4-8(2)6-9(5-7)12(3,10)11/h4-6H,1-3H3

InChI Key

WFAZVYPWTNRENH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirring slurry of 3.2 g (25.4 mmol) of Na2SO3 and 6.2 g (73.8 mmol) of NaHCO3 in 20 mL of H2O at 75° C. was added 5.0 g (24.4 mmol) of 3,5-dimethylbenzene-1-sulfonyl chloride in several portions. After 2 h at 75° C., 3.5 g (37.0 mmol) of chloroacetic acid was added in portions followed by 1.5 g (37.5 mmol) of NaOH in 3 mL of H2O. The mixture was stirred at 135° C. for 13 h, and 3 N HCl was added to a pH=1. A colorless precipitate formed, and the mixture was filtered through a Buchner funnel to provide 3.8 g of 1,3-dimethyl-5-(methylsulfonyl)benzene in 84% yield.
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